

Physical and chemical properties of 2-(indan-2-yl)acetic acid

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Compound of Interest

Compound Name: 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

Cat. No.: B1587953

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An In-depth Technical Guide to 2-(Indan-2-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 2-(indan-2-yl)acetic acid, a molecule of significant interest in medicinal chemistry and organic synthesis. This guide delineates its core physical and chemical properties, provides detailed spectroscopic analysis, outlines a robust synthetic pathway, and discusses its current and potential applications, particularly within the realm of drug discovery. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting.

Introduction

2-(Indan-2-yl)acetic acid, a carboxylic acid derivative featuring a central indane scaffold, has emerged as a valuable building block in the synthesis of complex organic molecules. The indane moiety, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, imparts a unique conformational rigidity and lipophilicity to molecules, properties that are often sought after in the design of pharmacologically active compounds. This guide aims to be a

definitive resource for researchers, providing both foundational knowledge and practical insights into the chemical nature and utility of this compound. Its role as a key intermediate in the development of novel therapeutics, particularly anti-inflammatory and analgesic agents, underscores the importance of a thorough understanding of its properties.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-(indan-2-yl)acetic acid is paramount for its effective use in research and development. These properties govern its behavior in different solvent systems, its reactivity in chemical transformations, and its potential interactions in biological systems.

Core Identifiers and Molecular Structure

- IUPAC Name: **2-(2,3-dihydro-1H-inden-2-yl)acetic acid**[2]
- CAS Number: 37868-26-1[2]
- Molecular Formula: $C_{11}H_{12}O_2$ [2]
- Molecular Weight: 176.21 g/mol [2]
- Chemical Structure:

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Caption: Chemical structure of 2-(indan-2-yl)acetic acid.

Tabulated Physical and Chemical Data

Property	Value	Source(s)
Physical State	Solid	General Knowledge
Solubility	Insoluble in water.[3]	[3]
Melting Point	Data not available in searched literature.	
Boiling Point	Data not available in searched literature.	
pKa	Data not available in searched literature.	
Computed XLogP3	2.1	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem

Synthesis of 2-(Indan-2-yl)acetic Acid

The synthesis of 2-(indan-2-yl)acetic acid can be approached through various synthetic routes. A common and logical pathway involves the elaboration of 2-indanone, a commercially available starting material. The following protocol is a representative method.

Caption: A plausible synthetic workflow for 2-(indan-2-yl)acetic acid.

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 2-(indan-2-ylidene)acetate

- To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous tetrahydrofuran (THF, 150 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethyl phosphonoacetate (22.4 g, 0.10 mol) dropwise.

- Allow the reaction mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
- Cool the resulting clear solution back to 0 °C and add a solution of 2-indanone (13.2 g, 0.10 mol) in anhydrous THF (50 mL) dropwise.
- After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether (3 x 100 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford ethyl 2-(indan-2-ylidene)acetate.

Part 2: Synthesis of Ethyl 2-(indan-2-yl)acetate

- Dissolve the ethyl 2-(indan-2-ylidene)acetate from the previous step in ethanol (150 mL).
- Add 10% palladium on carbon (Pd/C, ~1 mol%) to the solution.
- Hydrogenate the mixture on a Parr shaker apparatus under a hydrogen atmosphere (40-50 psi) at room temperature until the uptake of hydrogen ceases.
- Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.
- Concentrate the filtrate under reduced pressure to yield ethyl 2-(indan-2-yl)acetate, which can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR.

Part 3: Synthesis of 2-(Indan-2-yl)acetic Acid

- Dissolve the ethyl 2-(indan-2-yl)acetate in a mixture of ethanol (100 mL) and water (50 mL).

- Add sodium hydroxide (6.0 g, 0.15 mol) and heat the mixture to reflux for 2-3 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
- Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.
- Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(indan-2-yl)acetic acid.

Spectroscopic Analysis

Spectroscopic characterization is essential for the unambiguous identification and purity assessment of 2-(indan-2-yl)acetic acid.

Caption: Workflow for the spectroscopic characterization of 2-(indan-2-yl)acetic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion (M^+): The expected molecular ion peak for $C_{11}H_{12}O_2$ is at $m/z = 176$.
- Key Fragmentation Peaks: The NIST Mass Spectrometry Data Center reports major peaks at m/z values of 116, 115, and 117.^[2]
 - $m/z = 117$: This fragment likely corresponds to the indanylmethyl cation, formed by the loss of the carboxyl group and a hydrogen atom rearrangement.
 - $m/z = 116$ and 115: These peaks likely arise from the loss of a hydrogen atom and H_2 respectively from the m/z 117 fragment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. An ATR-IR spectrum is available from Bio-Rad Laboratories, Inc. (Alfa Aesar, Catalog Number L10700).
[\[2\]](#)

- O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm^{-1} .
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is anticipated around 1700-1725 cm^{-1} .
- C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching bands typically appear just above 3000 cm^{-1} , while aliphatic C-H stretching bands are found just below 3000 cm^{-1} .
- C=C Stretches (Aromatic): Peaks in the 1450-1600 cm^{-1} region are characteristic of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a specific spectrum for 2-(indan-2-yl)acetic acid is not readily available in the searched literature, the expected chemical shifts can be predicted based on the structure.

^1H NMR (Predicted):

- ~12.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
- ~7.1-7.2 ppm (multiplet, 4H): Aromatic protons of the indane ring.
- ~2.5-3.2 ppm (multiplet, 5H): Protons of the cyclopentane ring and the methylene group adjacent to the carboxyl group.

^{13}C NMR (Predicted):

- ~178-180 ppm: Carboxylic acid carbonyl carbon (-COOH).
- ~140-145 ppm: Quaternary aromatic carbons of the indane ring.

- ~124-127 ppm: Tertiary aromatic carbons of the indane ring.
- ~35-45 ppm: Aliphatic carbons of the cyclopentane ring and the methylene group.

Applications in Research and Drug Development

The rigid scaffold of 2-(indan-2-yl)acetic acid makes it an attractive starting material for the synthesis of a variety of biologically active molecules.

- **Anti-inflammatory and Analgesic Agents:** This compound serves as a key intermediate in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.^[1] The indane moiety can mimic the spatial arrangement of other cyclic structures found in known anti-inflammatory agents.
- **Enzyme Inhibitors:** The carboxylic acid functionality can act as a key binding group for the active sites of various enzymes. The indane structure provides a scaffold for the attachment of other pharmacophoric groups to enhance binding affinity and selectivity.
- **Organic Synthesis:** Beyond its pharmaceutical applications, 2-(indan-2-yl)acetic acid is a useful building block in organic synthesis for the construction of more complex molecular architectures.^[1]

Safety, Handling, and Storage

Hazard Identification

Based on aggregated GHS information, 2-(indan-2-yl)acetic acid is classified with the following hazards:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

The signal word is "Warning".

Recommended Handling Procedures

- Use in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.

Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- A recommended storage temperature is between 0 and 8 °C.^[1]

Conclusion

2-(Indan-2-yl)acetic acid is a valuable and versatile chemical compound with significant potential, particularly in the field of medicinal chemistry. Its well-defined structure and reactivity make it an important building block for the synthesis of novel therapeutic agents. This technical guide has provided a comprehensive overview of its physical and chemical properties, spectroscopic characteristics, a plausible synthetic route, and safety considerations. It is our hope that this document will serve as a useful resource for researchers and scientists working with this compound, facilitating its effective and safe use in the laboratory.

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Phone: (601) 213-4426
Email: info@benchchem.com